REACTION_SMILES
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[CH3:26][CH2:27][O:28][CH2:29][CH3:30].[Cl:1][c:2]1[n:3][c:4]([O:10][CH3:11])[cH:5][c:6]([CH2:8][OH:9])[cH:7]1.[Cl:23][CH2:24][Cl:25].[O:12]=[Cr:13]([Cl:14])([O-:15])=[O:16].[nH+:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1>>[Cl:1][c:2]1[n:3][c:4]([O:10][CH3:11])[cH:5][c:6]([CH:8]=[O:9])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(CO)cc(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Cr](=O)([O-])Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc[nH+]cc1
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Name
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Type
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product
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Smiles
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COc1cc(C=O)cc(Cl)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |